![molecular formula C12H14ClN3O2 B1360973 (4-(5-Chlorobenzo[d]oxazol-2-yl)morpholin-2-yl)methanamine CAS No. 1035840-13-1](/img/structure/B1360973.png)
(4-(5-Chlorobenzo[d]oxazol-2-yl)morpholin-2-yl)methanamine
Overview
Description
Scientific Research Applications
Antimicrobial Applications
Oxazole derivatives, including the compound , have been studied for their antimicrobial properties. They have shown potential against various bacterial strains such as Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Escherichia coli, and fungal species like Candida albicans, Aspergillus niger, and Aspergillus clavatus . This suggests that the compound could be valuable in the development of new antimicrobial agents.
Anticancer Activity
Research has indicated that certain oxazole derivatives exhibit anticancer activities. For instance, some compounds have demonstrated inhibition of the growth of lung, breast, and colon cancer cells, with varying degrees of effectiveness against different cancer cell lines . This points to the potential use of our compound in cancer research, possibly as a part of chemotherapeutic drug development.
Anti-inflammatory and Analgesic Effects
The oxazole nucleus is known to play a role in anti-inflammatory and analgesic effects. Compounds with this structure have been explored for their potential to reduce inflammation and pain, which could be beneficial in the treatment of chronic inflammatory diseases .
Antidiabetic Potential
Oxazole derivatives have been associated with antidiabetic effects. Some compounds containing the oxazole ring have been used in marketed preparations for diabetes management, indicating that our compound may have applications in the study and treatment of diabetes .
Neuropharmacological Applications
The compound has been linked to the development of dual orexin receptor antagonists, which are used in the treatment of insomnia. Specifically, it has been part of the synthesis of Suvorexant, a medication approved for treating sleep disorders in Alzheimer’s disease . This showcases the compound’s relevance in neuropharmacology and sleep medicine.
Chemical Synthesis
The compound serves as an intermediate in the synthesis of more complex chemical entities. Its versatility in chemical reactions makes it a valuable starting point for the creation of a wide range of substances in medicinal chemistry .
Obesity and Metabolic Syndrome Research
Some oxazole derivatives have shown potential in the treatment of obesity and metabolic syndrome. This suggests that the compound could be used in research aimed at understanding and treating these conditions .
properties
IUPAC Name |
[4-(5-chloro-1,3-benzoxazol-2-yl)morpholin-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2/c13-8-1-2-11-10(5-8)15-12(18-11)16-3-4-17-9(6-14)7-16/h1-2,5,9H,3-4,6-7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNXQWYCGICPDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=NC3=C(O2)C=CC(=C3)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(5-Chlorobenzo[d]oxazol-2-yl)morpholin-2-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






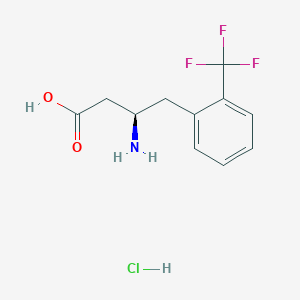

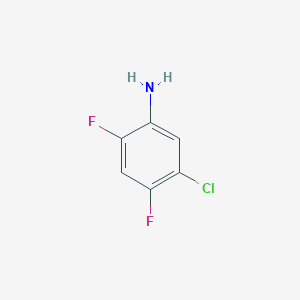
![3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1360903.png)
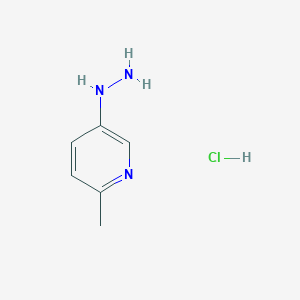

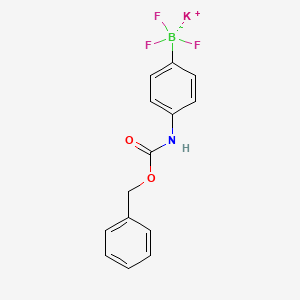
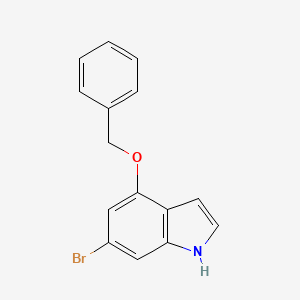
![1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1360911.png)

![1-(4-Methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1360913.png)